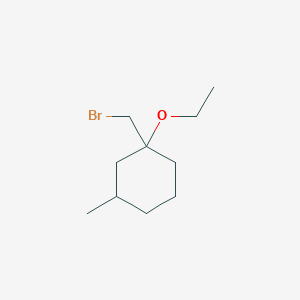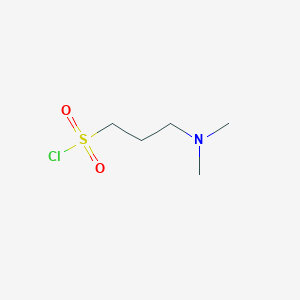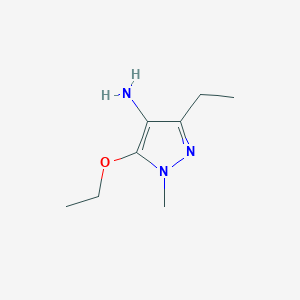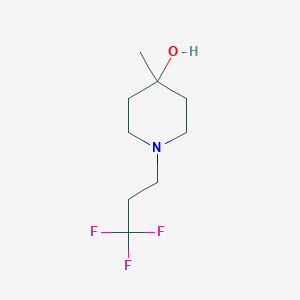![molecular formula C11H14N4O B13319185 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The combination of the triazole and morpholine moieties in a single molecule can result in unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the following steps:
Preparation of Azide Precursor: The azide precursor can be synthesized from the corresponding halide through nucleophilic substitution with sodium azide.
Preparation of Alkyne Precursor: The alkyne precursor can be synthesized through various methods, including Sonogashira coupling or deprotection of a protected alkyne.
Click Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr) and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced triazole or morpholine derivatives. Substitution reactions can result in various substituted triazole or morpholine compounds.
Aplicaciones Científicas De Investigación
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The compound may also interact with other molecular targets, such as receptors or ion channels, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)morpholine: A similar compound with the triazole moiety at a different position.
4-((1H-1,2,3-Triazol-4-yl)methyl)morpholine: A compound with a different triazole isomer.
4-((1H-1,2,4-Triazol-4-yl)methyl)morpholine: A compound with a different triazole ring system.
Uniqueness
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine is unique due to the specific positioning of the triazole moiety and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
4-(2H-benzotriazol-4-ylmethyl)morpholine |
InChI |
InChI=1S/C11H14N4O/c1-2-9(8-15-4-6-16-7-5-15)11-10(3-1)12-14-13-11/h1-3H,4-8H2,(H,12,13,14) |
Clave InChI |
CHRWAIMUDNJXLK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=CC3=NNN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

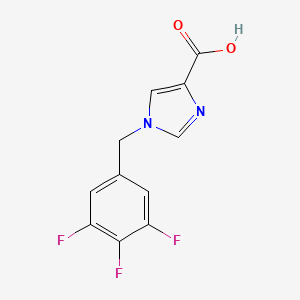
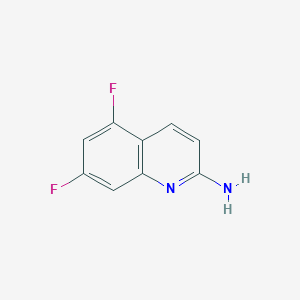
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)

